![molecular formula C21H16N4O4S3 B2477649 Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate CAS No. 1040654-22-5](/img/no-structure.png)
Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Heterocyclic Systems : Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate has been used for the synthesis of various heterocyclic systems, including pyrido[1,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-ones. These compounds are obtained through reactions involving selective removal of the benzyloxycarbonyl group, showcasing the potential of similar methylated compounds in heterocyclic synthesis (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).
Antioxidant Properties : Research on pyrimidine derivatives, similar in structure to Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate, indicates their potential as antioxidants. These compounds have been analyzed for their antioxidant properties using various tests, suggesting their potential application in this area (Akbas et al., 2018).
Antimicrobial Activity : Studies on novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety have shown promising antimicrobial activity against various bacterial and fungal strains. This indicates the potential of Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate in antimicrobial applications (El Azab & Abdel-Hafez, 2015).
Antitumor Activity : Research on benzo[cyclohepta]pyrido[2,3-d]pyrimidin-4-one derivatives, which are structurally related, has revealed potent antitumor activity against various cancer cell lines. This suggests that Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate could have applications in cancer research (Edrees & Farghaly, 2017).
Antibacterial and Antifungal Activity : A study on the synthesis of methyl 7 amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates showed significant antibacterial and antifungal activities against various strains, highlighting the potential of similar compounds in antimicrobial research (Bhat, Shalla, & Dongre, 2015).
Propriétés
Numéro CAS |
1040654-22-5 |
|---|---|
Nom du produit |
Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate |
Formule moléculaire |
C21H16N4O4S3 |
Poids moléculaire |
484.56 |
Nom IUPAC |
methyl 4-[[2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H16N4O4S3/c1-29-19(28)12-7-9-13(10-8-12)22-15(26)11-31-20-23-17-16(18(27)24-20)32-21(30)25(17)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,22,26)(H,23,24,27) |
Clé InChI |
KDIABOUADQWMGR-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1-[(4-Iodophenyl)methyl]piperidin-3-yl)methanol](/img/structure/B2477566.png)
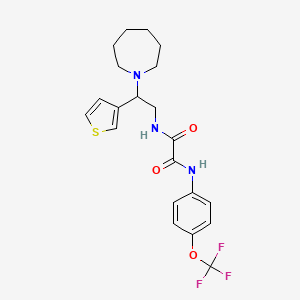
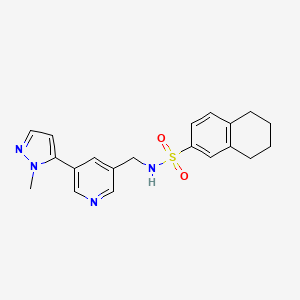
![1-(4-chlorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2477569.png)
![N-Ethyl-N-[2-[2-(1-methylbenzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2477572.png)
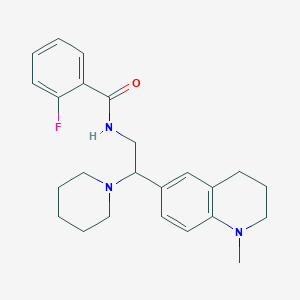
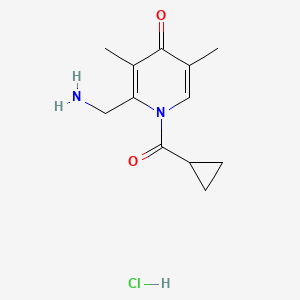
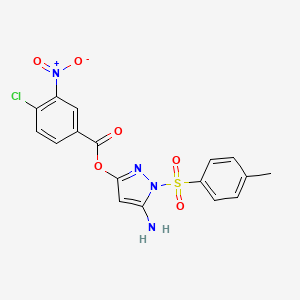
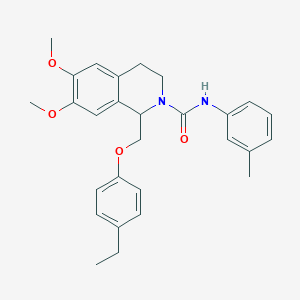
![2-[(2-Ethylpiperidino)sulfonyl]aniline](/img/structure/B2477582.png)
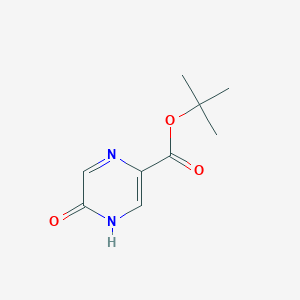
![3-[(2-methylbenzyl)thio]-1-phenylpyrazin-2(1H)-one](/img/structure/B2477584.png)
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B2477585.png)
![N,2,4,6-tetramethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B2477586.png)